

2-Bromo-6-chloropyridin-3-amine CAS number 1050501-88-6

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Compound of Interest

Compound Name: 2-Bromo-6-chloropyridin-3-amine

Cat. No.: B580393

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An In-depth Technical Guide to **2-Bromo-6-chloropyridin-3-amine** (CAS: 1050501-88-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-chloropyridin-3-amine is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis.^{[1][2]} Its unique substitution pattern, featuring bromo, chloro, and amino functional groups, offers multiple reactive sites for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly for applications in the pharmaceutical and agrochemical industries.^[1] It is recognized as a key starting material for the production of various pharmaceutical compounds, including its use as a reactant in the kilogram-scale synthesis of an Akt kinase inhibitor.^{[3][4]}

Chemical and Physical Properties

The physicochemical properties of **2-Bromo-6-chloropyridin-3-amine** are summarized below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Property	Value	Reference(s)
CAS Number	1050501-88-6	[1][5]
Molecular Formula	C ₅ H ₄ BrClN ₂	[1][5]
Molecular Weight	207.46 g/mol	[1]
IUPAC Name	2-bromo-6-chloropyridin-3-amine	[5]
Synonyms	2-bromo-6-chloro-3-pyridinamine, 3-Amino-2-bromo-6-chloropyridine	[1][6]
Appearance	Light brown or light brown pink solid	[1][4]
Melting Point	140 - 144 °C	[1]
Boiling Point	330.3 ± 37.0 °C (Predicted at 760 mmHg)	[4]
Purity	≥ 97-98%	[1][2]
Storage Temperature	0 - 8 °C, Keep in dark place, Inert atmosphere	[1][4]
InChI	1S/C ₅ H ₄ BrClN ₂ /c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2	[5]
InChIKey	OPKKXWUGXHSFQI-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>C1=CC(=NC(=C1N)Br)Cl</chem>	[5]

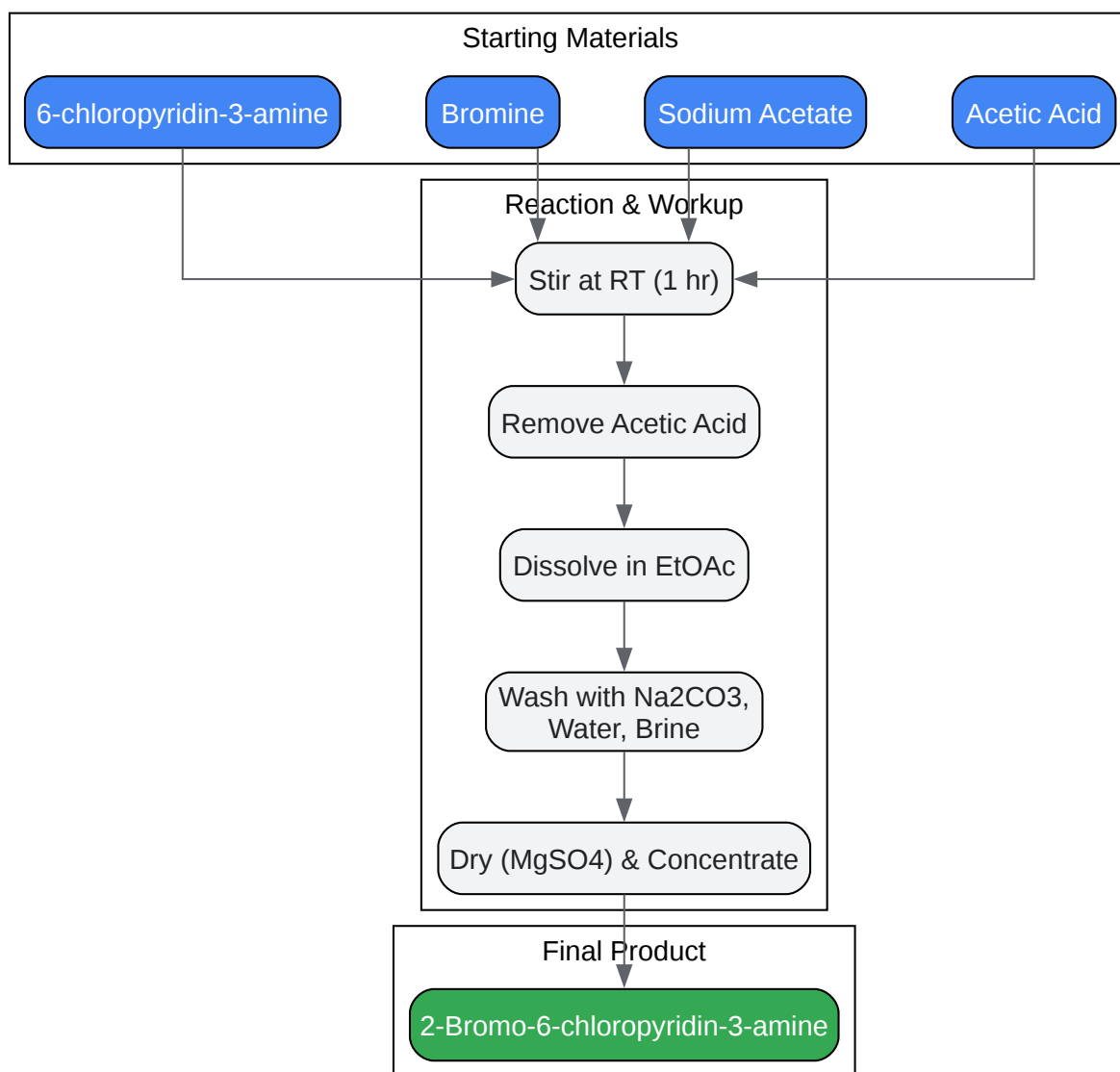
Synthesis and Experimental Protocols

The primary synthetic route to **2-Bromo-6-chloropyridin-3-amine** involves the regioselective bromination of 6-chloropyridin-3-amine.

Experimental Protocol: Synthesis of 2-Bromo-6-chloropyridin-3-amine[3][4]

- Reactants and Reagents:
 - 6-chloropyridin-3-amine (20.00 g, 155.57 mmol)
 - Bromine (24.86 g, 155.57 mmol)
 - Sodium acetate (25.52 g, 311.14 mmol)
 - Acetic acid (383 mL)
 - Ethyl acetate (EtOAc)
 - Saturated aqueous sodium carbonate (Na_2CO_3) solution
 - Water
 - Brine
 - Anhydrous magnesium sulfate (MgSO_4)
- Procedure:
 - A solution of 6-chloropyridin-3-amine and sodium acetate is prepared in acetic acid.
 - Bromine is added slowly to the solution.
 - The reaction mixture is stirred at room temperature for 1 hour.[3][4]
 - The acetic acid is removed via rotary evaporation.
 - The resulting residue is dissolved in ethyl acetate.
 - The organic layer is washed sequentially with saturated aqueous sodium carbonate solution, water, and brine.[3][4]

- The washed organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The process affords the target product, **2-bromo-6-chloropyridin-3-amine**, with a reported yield of 99.8%.^[3] Mass spectrometry analysis confirms the product with $m/z = 206.96$ ($[M+H]^+$).^[3]^[4]



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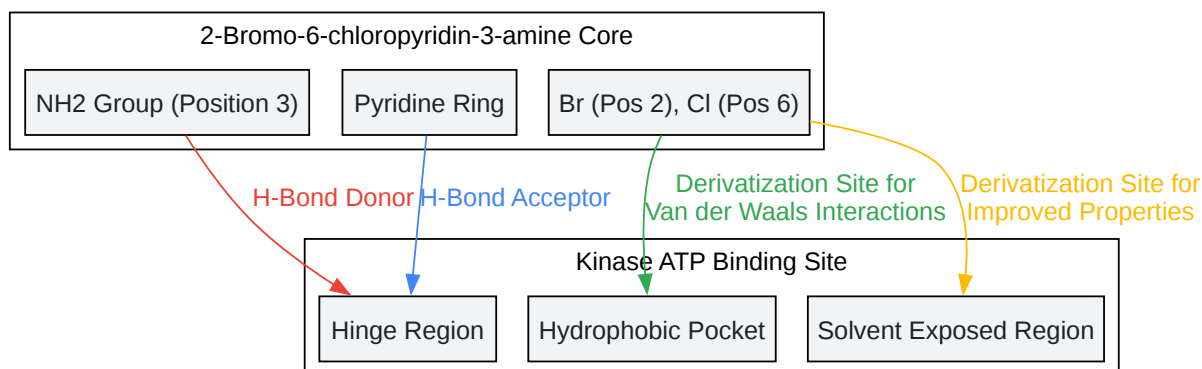
Caption: Synthesis workflow for **2-Bromo-6-chloropyridin-3-amine**.

Reactivity and Applications in Drug Discovery

The utility of **2-Bromo-6-chloropyridin-3-amine** stems from the differential reactivity of its functional groups. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (S_NAr) due to its ortho position relative to the ring nitrogen.[7] This makes it an excellent site for introducing various substituents via palladium-catalyzed cross-coupling reactions.[8] The bromine atom at the 2-position provides an additional handle for similar transformations, allowing for sequential and regioselective functionalization. The amino group at the 3-position can act as a nucleophile or be used to construct fused heterocyclic systems.[9]

Role as a Pharmacophore in Kinase Inhibitors

The 3-aminopyridine core is a well-established pharmacophore in the design of kinase inhibitors.[8] The amino group typically functions as a hydrogen bond donor, interacting with the critical hinge region of the kinase ATP-binding site.[8] The pyridine nitrogen can act as a hydrogen bond acceptor. The halogen substituents at the 2- and 6-positions serve as synthetic handles to introduce moieties that can occupy hydrophobic pockets or solvent-exposed regions, thereby enhancing potency and selectivity.[8]



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Caption: Conceptual model of aminopyridine core interactions in a kinase active site.

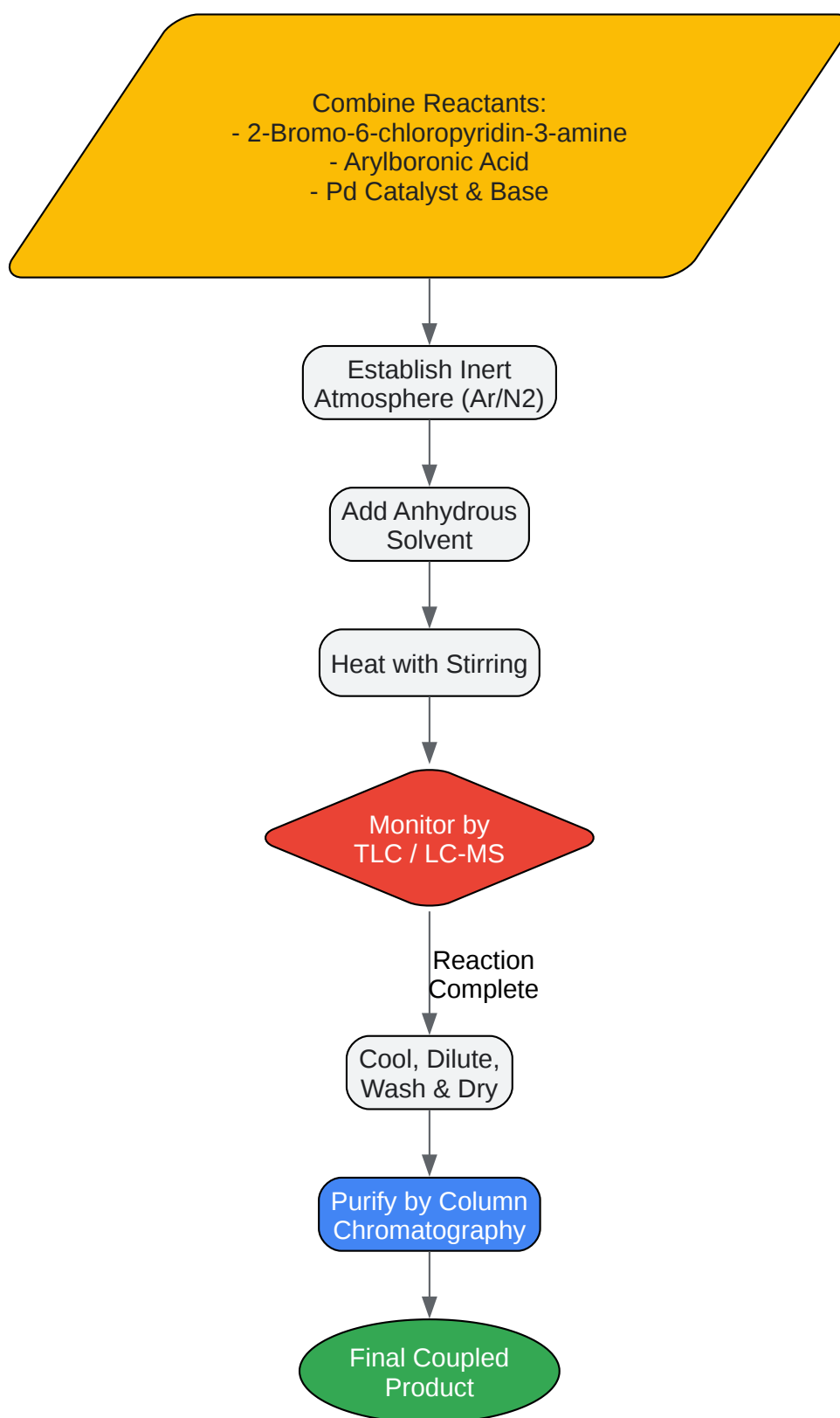
Application in Suzuki-Miyaura Coupling

Given its structure, **2-Bromo-6-chloropyridin-3-amine** is an ideal substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This reaction is fundamental in drug discovery for creating C-C bonds to assemble complex molecular scaffolds.^[8]^[9]

General Experimental Protocol: Suzuki-Miyaura Coupling^[9]^[10]

- Reactants and Reagents:
 - **2-Bromo-6-chloropyridin-3-amine** (1.0 equiv.)
 - Arylboronic acid (1.1-1.5 equiv.)
 - Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)
 - Ligand (e.g., SPhos, if needed)
 - Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
 - Anhydrous solvent (e.g., Toluene, Dioxane)
- Procedure:
 - To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-6-chloropyridin-3-amine**, the arylboronic acid, the palladium catalyst, ligand (if applicable), and the base.^[8]^[9]
 - Add the degassed, anhydrous solvent.
 - Heat the mixture with vigorous stirring (e.g., to 100 °C) and monitor the reaction's progress by TLC or LC-MS.^[9]
 - Upon completion, cool the reaction to room temperature.
 - Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic layer, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-2-bromo-pyridin-3-amine (assuming higher reactivity of the chloro position).



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Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Safety and Handling

2-Bromo-6-chloropyridin-3-amine is classified as harmful and requires careful handling in a well-ventilated area or chemical fume hood.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Pictogram: GHS07 (Harmful).
- Precautionary Statements: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection).
- Storage: Store in a cool, dark, and dry place under an inert atmosphere.[1][4]

Conclusion

2-Bromo-6-chloropyridin-3-amine (CAS 1050501-88-6) is a highly functionalized and versatile chemical intermediate. Its defined structure and multiple reactive sites make it an invaluable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, particularly in modern cross-coupling methodologies, is essential for its effective application in the creation of novel kinase inhibitors and other biologically active molecules.

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